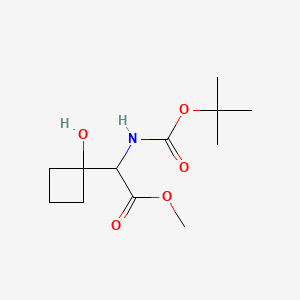
Methyl 2-((tert-butoxycarbonyl)amino)-2-(1-hydroxycyclobutyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-((tert-butoxycarbonyl)amino)-2-(1-hydroxycyclobutyl)acetate is a complex organic compound that features a cyclobutyl ring, a tert-butoxycarbonyl (Boc) protecting group, and a methyl ester functional group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and potential reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((tert-butoxycarbonyl)amino)-2-(1-hydroxycyclobutyl)acetate typically involves multiple steps:
Formation of the cyclobutyl ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Boc protecting group: The Boc group is commonly introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Esterification: The methyl ester can be formed through esterification reactions using methanol and an acid catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Methyl 2-((tert-butoxycarbonyl)amino)-2-(1-hydroxycyclobutyl)acetate can undergo various types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Trifluoroacetic acid (TFA) for Boc deprotection.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of the free amine.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme-substrate interactions due to its unique structure.
Medicine: Could be explored for its potential as a drug candidate or as a building block in drug synthesis.
Industry: May be used in the production of specialty chemicals or materials.
作用機序
The mechanism of action of Methyl 2-((tert-butoxycarbonyl)amino)-2-(1-hydroxycyclobutyl)acetate would depend on its specific application. In a biological context, it could interact with enzymes or receptors, influencing biochemical pathways. The Boc protecting group can be removed to reveal an active amine, which can then participate in various biochemical reactions.
類似化合物との比較
Similar Compounds
Methyl 2-((tert-butoxycarbonyl)amino)-2-(cyclopropyl)acetate: Similar structure but with a cyclopropyl ring instead of a cyclobutyl ring.
Methyl 2-((tert-butoxycarbonyl)amino)-2-(1-hydroxycyclopentyl)acetate: Similar structure but with a cyclopentyl ring.
Uniqueness
Methyl 2-((tert-butoxycarbonyl)amino)-2-(1-hydroxycyclobutyl)acetate is unique due to the presence of the cyclobutyl ring, which imparts distinct steric and electronic properties compared to its cyclopropyl and cyclopentyl analogs
特性
分子式 |
C12H21NO5 |
|---|---|
分子量 |
259.30 g/mol |
IUPAC名 |
methyl 2-(1-hydroxycyclobutyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate |
InChI |
InChI=1S/C12H21NO5/c1-11(2,3)18-10(15)13-8(9(14)17-4)12(16)6-5-7-12/h8,16H,5-7H2,1-4H3,(H,13,15) |
InChIキー |
QGAHWXRPQNRRJR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC(C(=O)OC)C1(CCC1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


aminehydrochloride](/img/structure/B13581112.png)
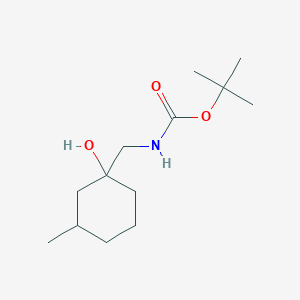
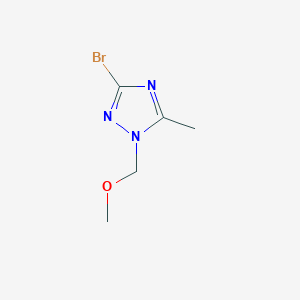
![2-Ethynyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13581134.png)
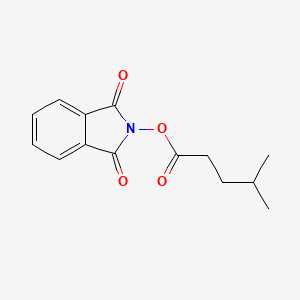
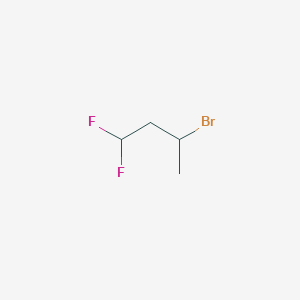
![5-methoxy-1H-pyrazolo[4,3-b]pyridine-3-carboxylicacid](/img/structure/B13581149.png)
![2-{5-[4-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminehydrochloride](/img/structure/B13581159.png)
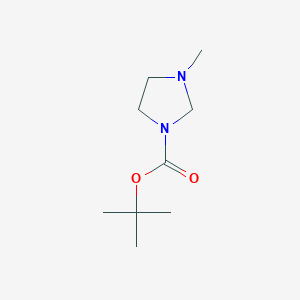

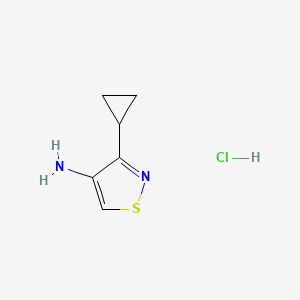
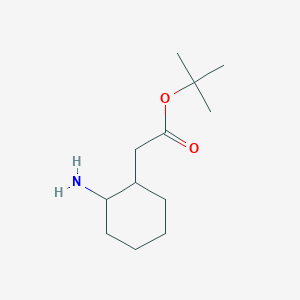
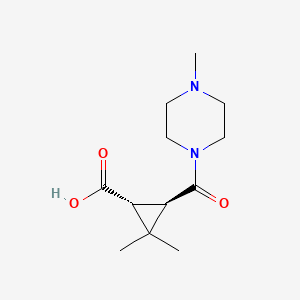
![2-(1H-indol-3-yl)-N-[(1-phenylcyclopropyl)methyl]acetamide](/img/structure/B13581193.png)
